
Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an allyl group, a tert-butyloxycarbonyl (Boc) protecting group, and a methyl ester. This compound is of interest in organic synthesis due to its structural complexity and the presence of multiple functional groups, which make it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid or an amine.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base.
Protection with tert-Butyloxycarbonyl Group: The tert-butyloxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed for the direct introduction of the tert-butyloxycarbonyl group, making the process more sustainable and versatile .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of amines.
Applications De Recherche Scientifique
Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate involves its interaction with various molecular targets. The Boc group serves as a protecting group for the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in nucleophilic substitution reactions, forming new bonds and facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
- Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate
Uniqueness
Methyl 3-allyl-1-(tert-butyloxycarbonyl)pyrrolidine-3-carboxylate is unique due to the presence of the allyl group, which provides additional reactivity compared to similar compounds. The combination of the Boc protecting group and the methyl ester makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C14H23NO4 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-methyl 3-prop-2-enylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-6-7-14(11(16)18-5)8-9-15(10-14)12(17)19-13(2,3)4/h6H,1,7-10H2,2-5H3 |
Clé InChI |
JNUHAUIDNOLNBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)(CC=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


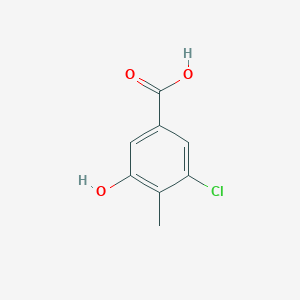



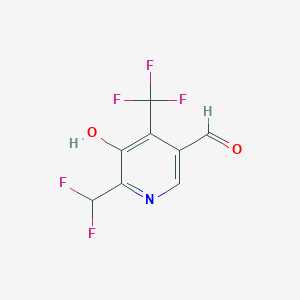
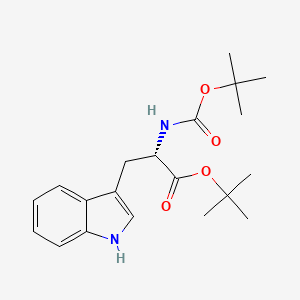
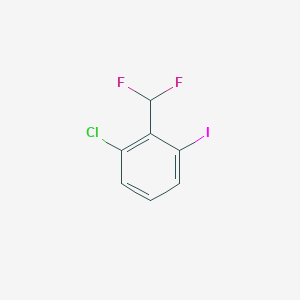
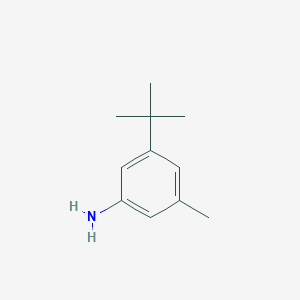
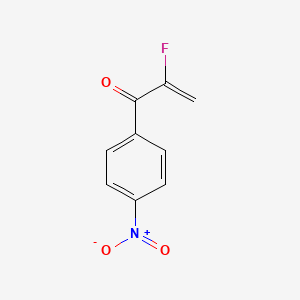

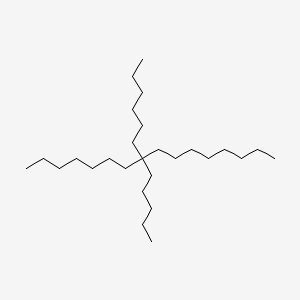
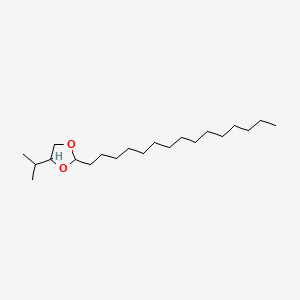
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)

